Cas no 341928-07-2 (ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate)

Ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate is a specialized organic compound featuring a conjugated system with a cyanoacrylamide core linked to a dichlorophenyl-substituted furan moiety. This structure imparts potential utility in materials science and pharmaceutical research, particularly in applications requiring strong electron-withdrawing properties or photoactive behavior. The presence of the ester and cyano groups enhances reactivity, making it a candidate for further functionalization. Its well-defined molecular architecture allows for precise modifications, facilitating studies in optoelectronic materials or as a synthetic intermediate in medicinal chemistry. The compound's stability and solubility profile further support its use in controlled experimental conditions.
ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate structure
341928-07-2 structure
商品名:ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
CAS番号:341928-07-2
MF:C23H16Cl2N2O4
メガワット:455.290143966675
CID:6407635
PubChem ID:1527365

ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate 化学的及び物理的性質

名前と識別子

    • AKOS001024052
    • ethyl 4-({(2E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl}amino)benzoate
    • 341928-07-2
    • ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate
    • EN300-26612943
    • Z44343672
    • ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate
    • インチ: 1S/C23H16Cl2N2O4/c1-2-30-23(29)14-3-6-17(7-4-14)27-22(28)15(13-26)11-18-8-10-21(31-18)19-12-16(24)5-9-20(19)25/h3-12H,2H2,1H3,(H,27,28)/b15-11+
    • InChIKey: BYMGYMBJMOHLMO-RVDMUPIBSA-N
    • ほほえんだ: ClC1C=CC(=CC=1C1=CC=C(/C=C(\C#N)/C(NC2C=CC(C(=O)OCC)=CC=2)=O)O1)Cl

計算された属性

  • せいみつぶんしりょう: 454.0487124g/mol
  • どういたいしつりょう: 454.0487124g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 31
  • 回転可能化学結合数: 7
  • 複雑さ: 726
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5.9
  • トポロジー分子極性表面積: 92.3Ų

ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26612943-0.05g
ethyl 4-{2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enamido}benzoate
341928-07-2 95.0%
0.05g
$246.0 2025-03-20

ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate 関連文献

ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoateに関する追加情報

Ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate: A Comprehensive Overview

Ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate is a complex organic compound with the CAS number 341928-07-2. This compound has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential applications in drug discovery. The molecule is characterized by a benzoate ester group, a cyano group, and a furan ring with dichlorophenyl substitution, all of which contribute to its intriguing chemical properties.

The structure of ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate is notable for its conjugated system, which includes a double bond between the cyano group and the furan ring. This conjugation plays a crucial role in stabilizing the molecule and influencing its electronic properties. The presence of the dichlorophenyl group further enhances the molecule's stability and bioavailability, making it a promising candidate for various biological assays.

Recent studies have highlighted the potential of this compound as a lead molecule in the development of new pharmaceutical agents. Researchers have explored its ability to inhibit key enzymes involved in inflammatory pathways, suggesting its potential use in anti-inflammatory therapies. Additionally, the compound has shown promising results in preliminary anticancer assays, indicating its ability to target specific cancer cells without significantly affecting healthy cells.

The synthesis of ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The reaction sequence typically includes nucleophilic substitution, condensation reactions, and selective oxidation steps to achieve the desired stereochemistry and functional groups. The use of transition metal catalysts has been reported to improve the efficiency and yield of these reactions.

In terms of applications, this compound has been extensively studied for its potential in medicinal chemistry. Its ability to modulate cellular signaling pathways makes it a valuable tool for understanding disease mechanisms at a molecular level. Furthermore, the compound's structural versatility allows for further modification to enhance its pharmacokinetic properties, such as solubility and bioavailability.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate with various protein targets. These studies have provided valuable insights into its potential therapeutic applications and have guided further experimental investigations.

In conclusion, ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate is a fascinating compound with significant potential in the field of medicinal chemistry. Its unique structure, coupled with recent research findings, positions it as a promising lead molecule for developing novel therapeutic agents. Continued exploration of its properties and applications is expected to yield further breakthroughs in drug discovery.

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